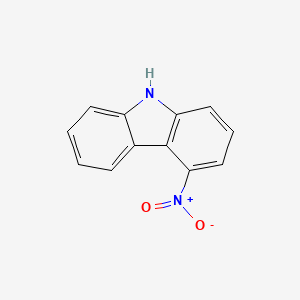

4-Nitro-9H-carbazole

Description

General Overview of Carbazole (B46965) Frameworks in Advanced Chemical Sciences

The carbazole moiety, a tricyclic aromatic heterocycle, is a privileged structure in various fields of chemistry. nih.gov Its planar, π-conjugated system imparts high rigidity and facilitates efficient electron delocalization, leading to notable photophysical and electronic properties. nih.gov These characteristics make carbazole-based materials highly sought after for applications in optoelectronics, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. nih.govresearchgate.net The nitrogen atom within the carbazole ring can be readily functionalized, allowing for the tuning of its properties and the synthesis of a vast library of derivatives with tailored functionalities. nih.govnih.gov Furthermore, the carbazole scaffold is a common motif in many natural products and pharmacologically active molecules, underscoring its importance in medicinal chemistry. nih.govmdpi.com

Strategic Importance of Nitro Substitution in Carbazole Chemistry

The introduction of a nitro (–NO₂) group onto the carbazole framework is a key synthetic strategy to modify its electronic properties. The nitro group is a potent electron-withdrawing moiety, acting through both resonance and inductive effects. researchgate.net This strong electron-withdrawing nature significantly impacts the electronic distribution within the carbazole system. researchgate.netontosight.ai

Key effects of nitro substitution include:

Enhanced Electron-Accepting Properties: The nitro group increases the electron affinity of the carbazole molecule, making it a better electron acceptor. This is crucial for creating materials with charge-transfer characteristics.

Modification of Photophysical Properties: Nitro substitution can lead to a redshift in the absorption and emission spectra of carbazoles. It can also influence the efficiency of photophysical processes like fluorescence and phosphorescence. core.ac.ukrsc.org Studies on nitrocarbazoles have shown that the nitro group induces significant changes in their photophysical behavior. core.ac.ukrsc.orgresearchgate.net

Altered Reactivity: The electron-deficient nature of the nitro-substituted carbazole ring influences its reactivity in subsequent chemical transformations. For instance, the nitro group itself can be reduced to an amino group, providing a versatile handle for further functionalization.

Influence on Aromaticity: The presence of a π-electron-withdrawing nitro group can decrease the aromaticity of the substituted ring. nih.gov

The position of the nitro group on the carbazole ring is also critical, as different isomers (e.g., 1-nitro, 2-nitro, 3-nitro, and 4-nitro) will exhibit distinct electronic and steric properties, leading to different applications. nih.govtandfonline.com

Scope and Research Trajectories Pertaining to 4-Nitro-9H-carbazole and its Derivatives

Research concerning this compound and its derivatives is multifaceted, spanning from fundamental synthetic chemistry to the development of advanced materials. While the synthesis of C4-substituted carbazoles has historically presented challenges, recent advancements are opening up new possibilities.

Current and future research trajectories include:

Organic Electronics: this compound serves as a building block for more complex molecules used in organic electronic devices. ontosight.ai Its electron-accepting nature makes it a candidate for n-type materials in organic field-effect transistors (OFETs) and as an acceptor component in donor-acceptor type materials for OPVs and OLEDs. tandfonline.com

Medicinal Chemistry: Nitrocarbazole derivatives have been investigated for their potential biological activities. mdpi.com While specific studies on this compound are part of a broader exploration, the nitro functionality is known to be a key pharmacophore in certain contexts. mdpi.com

Materials Science: The unique optical and electronic properties imparted by the nitro group make this compound a target for the development of novel materials. This includes its use in creating fluorescent probes and sensors. mdpi.com

Synthetic Methodology: The development of efficient and regioselective methods for the synthesis of this compound and other C4-substituted carbazoles remains an active area of research. mdpi.comgoogle.com This includes exploring novel catalytic systems and reaction pathways.

The following table summarizes some key properties of nitro-substituted carbazoles, highlighting the influence of the nitro group.

| Property | Description | Reference |

| Molecular Formula | C₁₂H₈N₂O₂ | ontosight.ai |

| Molecular Weight | 212.21 g/mol | ontosight.ai |

| Electron-Withdrawing Nature | The nitro group strongly withdraws electron density from the carbazole ring system. | researchgate.netontosight.ai |

| Photophysical Properties | The presence and position of the nitro group significantly alter the absorption and emission characteristics of the carbazole core. | core.ac.ukrsc.orgresearchgate.net |

| Reactivity | The nitro group can be reduced to an amine, offering a route for further derivatization. |

The continued exploration of this compound and its derivatives promises to yield new insights into the structure-property relationships of this important class of compounds and to drive innovation in a variety of scientific and technological fields.

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O2/c15-14(16)11-7-3-6-10-12(11)8-4-1-2-5-9(8)13-10/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVWPHWBMNOCAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)C=CC=C3[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40206625 | |

| Record name | 4-Nitrocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57905-76-7 | |

| Record name | 4-Nitrocarbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057905767 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrocarbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40206625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Precursor Chemistry of 4 Nitro 9h Carbazole and Analogues

Direct Nitration Strategies for Carbazole (B46965) Nucleus

Direct nitration of the carbazole core is a common approach to introduce a nitro group. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions and the presence of other substituents on the carbazole ring.

Regioselective Nitration Protocols (e.g., utilizing nitric acid or metal nitrates)

The classical method for nitrating carbazole involves the use of a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). In this reaction, sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich carbazole ring. Typically, these reactions are performed at low temperatures (0–5°C) to minimize the formation of dinitro and other over-nitrated byproducts. The reaction time can range from 4 to 6 hours. The primary product of this reaction is 3-nitro-9H-carbazole, due to the electronic and steric factors of the carbazole nucleus.

To improve regioselectivity and yield, alternative nitrating agents and conditions have been explored. The use of inert solvents like chlorobenzene (B131634) or dichloromethane (B109758) can enhance the selectivity for the 3-nitro isomer. For instance, dissolving carbazole in chlorobenzene before the addition of fuming nitric acid at room temperature has been shown to increase the yield of 3-nitro-9H-carbazole.

Metal nitrates, such as copper(II) nitrate (B79036) or cerium(IV) ammonium (B1175870) nitrate (CAN), have also been employed as nitrating agents, often yielding 3-mononitro or 3,6-dinitro carbazoles as the major products. beilstein-journals.org Another mild and effective nitrating agent is urea (B33335) nitrate in acetic acid, which can be used for the preparation of mononitrocarbazoles. researchgate.net Additionally, a solvent-free approach using a mortar and pestle to grind a mixture of an aromatic compound, a few drops of nitric acid, and a metal salt (like ammonium molybdate) has been reported for regioselective nitration. scirp.org

Table 1: Comparison of Direct Nitration Methods for Carbazole

| Nitrating Agent/System | Typical Conditions | Major Product(s) | Reference |

|---|---|---|---|

| HNO₃ / H₂SO₄ | 0–5°C, 4–6 hours | 3-Nitro-9H-carbazole | |

| Fuming HNO₃ / Chlorobenzene | 25–30°C | 3-Nitro-9H-carbazole | |

| Copper(II) Nitrate | Varies | 3-Mononitro or 3,6-Dinitro carbazoles | beilstein-journals.org |

| Cerium(IV) Ammonium Nitrate (CAN) | Varies | 3-Mononitro or 3,6-Dinitro carbazoles | beilstein-journals.org |

| Urea Nitrate / Acetic Acid | Mild conditions | Mononitrocarbazoles | researchgate.net |

| HNO₃ / Ammonium Molybdate | Solvent-free, grinding | p-Nitro derivatives | scirp.org |

Influence of Substituents on Nitration Regioselectivity

The presence of substituents on the carbazole ring significantly influences the position of nitration. Electron-donating groups generally direct the incoming nitro group to the ortho and para positions, while electron-withdrawing groups direct it to the meta position. For instance, in 9,9'-diethyl-3,3'-dicarbazolyl, nitration occurs predominantly at the C4 position. csuohio.edu This is attributed to the stabilization of the positive charge in the reaction intermediate through resonance involving the nitrogen atoms of both carbazole rings. csuohio.edu The electron-withdrawing nitro group on one carbazole ring deactivates the second ring, making the introduction of a second nitro group more challenging. csuohio.edu

In the case of 7H-dibenzo[c,g]carbazole, nitration with an excess of concentrated nitric acid in acetic acid leads to the formation of a dinitro product, with the nitro groups located at the 5 and 9 positions. acs.org The presence of a hydroxyl group on the dibenzocarbazole (B1207471) ring also directs the nitration. For 2-OH- and 4-OH-DBC, nitration occurs at the 5 or 9 position, while for 3-OH-DBC, it occurs at the 5-position. acs.org

Construction of Carbazole Ring Systems Incorporating Nitro Functionality

An alternative to direct nitration is the construction of the carbazole skeleton with the nitro group already present on one of the precursors. This approach can offer better control over the final position of the nitro group.

Cascade Reactions and Cyclization Approaches

One of the most common methods for constructing the carbazole ring is the Cadogan reductive cyclization. derpharmachemica.com This reaction involves the deoxygenative cyclization of 2-nitrobiphenyls using a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) or triethyl phosphite, to form the carbazole ring. derpharmachemica.comnih.gov The required 2-nitrobiphenyl (B167123) precursors can be readily synthesized via Suzuki-Miyaura cross-coupling reactions. derpharmachemica.com Microwave-assisted synthesis has been shown to significantly reduce the reaction time for the cyclization of nitrobiphenyls to as little as 2 minutes, with high yields. nih.gov

Another approach involves the Fischer-Borsche synthesis, where phenylhydrazine (B124118) is condensed with cyclohexanone (B45756) to form a hydrazone, which is then cyclized under acidic conditions to produce a tetrahydrocarbazole. Subsequent dehydrogenation yields the carbazole. nih.gov

More recently, a light-promoted, one-pot synthesis of carbazoles from nitroarenes and Grignard reagents has been developed. rsc.org This method involves an intermolecular thermal C–N bond coupling followed by a photoinduced aza-6π electrocyclization, providing a novel and step-economic route to carbazoles. rsc.org

Intermolecular Coupling Reactions for Carbazole Skeleton Formation

Palladium-catalyzed reactions are widely used for the formation of the carbazole skeleton. A tandem process involving an intermolecular amination followed by an intramolecular direct arylation has been developed for the regioselective synthesis of carbazoles from inexpensive anilines and 1,2-dihaloarenes. organic-chemistry.org

The Ullmann condensation is another classical method for C-N bond formation in carbazole synthesis. A double copper-catalyzed C-N coupling of 2,2'-dibromobiphenyl (B83442) with various amines has been shown to be a robust and high-yielding method for the synthesis of carbazole derivatives. organic-chemistry.org

Functional Group Transformations and Derivatization of Nitrocarbazoles

Once the nitrocarbazole scaffold is synthesized, the nitro group can be transformed into other functional groups, expanding the synthetic utility of these compounds. The most common transformation is the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as hydrogen gas with a palladium catalyst, or chemical reducing agents like tin(II) chloride or sodium dithionite (B78146). beilstein-journals.orggoogle.com

The resulting aminocarbazoles can then undergo further reactions. For example, they can be acylated to form amides. researchgate.net The nitro group itself can also be displaced through nucleophilic aromatic substitution reactions, although this is less common. beilstein-journals.org For instance, treatment of 6,12-dinitro-substituted indolo[3,2-b]carbazoles with potassium thiolates has been shown to result in the displacement of both nitro groups. beilstein-journals.org

Furthermore, other positions on the nitrocarbazole ring can be functionalized. For example, 3,6-diphenyl-9-hexyl-9H-carbazole derivatives have been synthesized with formyl or nitro groups at the 4-positions of the phenyl substituents. researchgate.net

Reduction of Nitro Group to Amino Functionality as Synthetic Intermediate

The reduction of the nitro group in 4-nitro-9H-carbazole and its analogues to form the corresponding amino functionality is a key synthetic step for creating versatile intermediates. These amino derivatives are valuable precursors for a wide range of further chemical modifications.

A common and efficient method for this transformation is catalytic hydrogenation. This process typically involves the use of hydrogen gas in the presence of a palladium catalyst, often supported on carbon (Pd/C). The reaction is generally carried out in a suitable solvent, such as methanol (B129727) or ethanol. mdpi.com

Another effective method is catalytic transfer hydrogenation, which utilizes a hydrogen donor in place of hydrogen gas. Hydrazine hydrate (B1144303) is a frequently used hydrogen source for this purpose, again in the presence of a palladium on carbon catalyst. mdpi.comresearchgate.net This method has been shown to be clean and high-yielding, with the advantage of leaving other functional groups, such as ester groups, intact. mdpi.comresearchgate.net

Chemical reducing agents can also be employed. For instance, stannous chloride (SnCl₂) in the presence of hydrochloric acid and acetic acid in a solvent like N,N-dimethylformamide (DMF) has been successfully used to reduce nitrocarbazoles to their amino counterparts. nih.gov Other reducing agents like sodium dithionite are also applicable for the reduction of related nitro-azo compounds to amines.

The resulting amino-carbazoles, such as 4-amino-9H-carbazole, are important intermediates in the synthesis of pharmaceuticals and materials with specific photoconductive properties. csuohio.edu

Nucleophilic Aromatic Substitution Reactions on Nitrocarbazole Substrates

The electron-withdrawing nature of the nitro group in this compound and its analogues activates the carbazole ring system for nucleophilic aromatic substitution (SNAr) reactions. This allows for the displacement of a suitable leaving group, or in some cases, a hydrogen atom, by a nucleophile.

A notable example is the vicarious nucleophilic substitution (VNS) of hydrogen. nih.govnih.gov In this type of reaction, a nucleophile can attack an electron-deficient aromatic ring, leading to the substitution of a hydrogen atom. For instance, the reaction of nitroquinolines with potassium 9H-carbazol-9-ide has been shown to result in the substitution of a hydrogen atom on the quinoline (B57606) ring by the carbazole moiety. nih.govnih.gov This reaction can sometimes lead to a mixture of products, including those from the substitution of other leaving groups if present. nih.gov

In nitrocarbazole derivatives containing other leaving groups, such as halogens, SNAr reactions are more conventional. For example, the fluoro group in 9-(2-fluoro-4-nitrophenyl)-9H-carbazole can be substituted by other functional groups through nucleophilic aromatic substitution. Similarly, the bromine atoms in 3,6-dibromo-9-(4-nitrophenyl)-9H-carbazole can undergo nucleophilic substitution. smolecule.com Common nucleophiles for these reactions include amines and thiols, often in the presence of a base.

The nitro group itself can also be the target of nucleophilic attack, particularly in specific reaction contexts, which can lead to various substituted derivatives.

Electrophilic Substitutions and Modifications on Carbazole Ring System

The carbazole ring is susceptible to electrophilic substitution, with the positions of substitution being influenced by the existing substituents. For the parent carbazole, electrophilic attack typically occurs at the 3- and 6-positions. numberanalytics.com However, the presence of a deactivating nitro group at the 4-position would direct incoming electrophiles to other available positions.

Common electrophilic substitution reactions for carbazoles include:

Nitration: Further nitration of a nitrocarbazole can occur. For example, photochemical nitration using tetranitromethane (TNM) has been used as an alternative to traditional methods with nitric acid. csuohio.edu The position of the second nitro group depends on the substitution pattern of the starting carbazole. csuohio.edu

Halogenation: Bromination is a common halogenation reaction for carbazoles. N-bromosuccinimide (NBS) is a frequently used brominating agent, which can introduce bromine atoms at specific positions on the carbazole ring. smolecule.comlmaleidykla.lt For instance, 3-bromo-9H-carbazole can be synthesized by reacting 9H-carbazole with NBS. lmaleidykla.lt

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the carbazole ring using an acyl chloride and a Lewis acid catalyst. numberanalytics.com

The reactivity of the carbazole ring in electrophilic substitutions is generally high due to the electron-donating nature of the nitrogen atom. However, the presence of a nitro group significantly deactivates the ring, making further electrophilic substitution more challenging.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the carbazole ring in this compound is a nucleophilic center and can readily participate in N-alkylation and N-acylation reactions.

N-Alkylation involves the introduction of an alkyl group onto the nitrogen atom. This is typically achieved by reacting the carbazole with an alkyl halide in the presence of a base. For example, 9H-carbazole can be reacted with various alkylating agents to produce N-alkylated carbazoles. semanticscholar.org This method is used to synthesize a variety of 9-alkyl-4-nitrocarbazoles.

N-Acylation introduces an acyl group at the nitrogen position. This is commonly carried out by reacting the carbazole with an acyl chloride or anhydride. For instance, the reaction of carbazole with chloroacetyl chloride in the presence of a base like triethylamine (B128534) yields 1-(9H-carbazol-9-yl)-2-chloroethanone, a key intermediate for further derivatization. bas.bg

These N-functionalized carbazoles are important for modifying the solubility, electronic properties, and solid-state packing of carbazole-based materials.

Oxidative Substitution Reactions at Specific Ring Positions

Oxidative substitution reactions on the carbazole ring system can lead to the formation of new carbon-carbon or carbon-heteroatom bonds. These reactions often proceed through radical cation intermediates.

An interesting example is the oxidative substitution at the 4-position of 1-amino-3,6-di-tert-butyl-9H-carbazole. primescholars.com Reaction with N,N-diiodo-4-nitroaniline results in the formation of a carbazole-1,4-diimine type compound. primescholars.com This reaction is noteworthy as substitution at the 4-position of carbazole is generally rare due to lower reactivity and steric hindrance. primescholars.com

Electrochemical oxidation of carbazole and its derivatives can lead to the formation of polymer films. mdpi.com The oxidation typically occurs at the 3 and 6-positions, leading to the formation of polycarbazoles. mdpi.com The onset oxidation potentials for these reactions depend on the substituents present on the carbazole ring.

Furthermore, carbazole derivatives can be oxidized using various oxidizing agents. For instance, 3-bromo-9H-carbazol-4-ol can be oxidized to form quinone derivatives. Chemical polymerization of carbazole can also be achieved using oxidizing agents like ammonium persulfate or ferric chloride. mdpi.com

These oxidative reactions provide pathways to novel carbazole-based structures and polymers with potential applications in materials science.

Table of Compounds

Structural Elucidation and Advanced Spectroscopic Characterization

Spectroscopic Analysis for Molecular Structure Confirmation

Spectroscopic analysis is fundamental to the structural elucidation of 4-nitro-9H-carbazole. Techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy provide critical information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei, such as protons (¹H) and carbon-13 (¹³C), within a molecule.

The ¹H NMR spectrum of this compound displays characteristic signals that are influenced by the electron-withdrawing nature of the nitro group. The protons on the aromatic rings experience different degrees of shielding, leading to distinct chemical shifts. For instance, in a deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) solvent, the aromatic protons typically appear in the range of δ 7.14–8.36 ppm. The proton of the N-H group is also observable and its chemical shift can be influenced by solvent and concentration.

Detailed analysis of the coupling patterns (splitting of signals) provides information about the neighboring protons. For example, a proton with 'n' adjacent protons will be split into 'n+1' peaks, a phenomenon known as spin-spin coupling. The coupling constant, J, measured in Hertz (Hz), indicates the magnitude of this interaction and is valuable for assigning specific protons within the carbazole (B46965) framework.

Table 1: Representative ¹H NMR Data for Carbazole Derivatives

| Compound Name | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

|---|---|---|

| 9H-Carbazole | DMSO-d₆ | 11.21 (s, 1H, NH), 8.10 (d, J = 7.9 Hz, 2H), 7.50 (d, J = 8.1 Hz, 2H), 7.39 (t, J = 7.2 Hz, 2H), 7.16 (t, J = 7.9 Hz, 2H) chemicalbook.com |

| 1,4-Dimethyl-3-nitro-6-phenyl-9H-carbazole | DMSO-d₆ | 11.94 (s, 1H, NH), 8.35 (s, 1H, H2), 7.86 (s, 1H, H5), 7.83 (m, 7H, H7, H8, C₆H₅), 2.96 (s, 3H, CH₃), 2.55 (s, 3H, CH₃) mdpi.com |

| 1,4-Dimethyl-3-nitro-6-(2'-fluoro-5'-methoxyphenyl)-9H-carbazole | DMSO-d₆ | 12.06 (s, 1H, NH), 8.36 (s, 1H, H2), 7.87 (s, 1H, H5), 7.71-7.65 (m, 2H, H8, H6'), 7.28-7.23 (m, 1H, H7), 7.17-7.14 (m, 1H, H4'), 6.95-6.93 (m, 1H, H3'), 3.80 (s, 3H, OCH₃), 2.99 (s, 3H, CH₃), 2.58 (s, 3H, CH₃) mdpi.com |

This table presents data for related carbazole structures to illustrate typical chemical shift ranges and coupling patterns. Specific data for this compound should be interpreted in the context of these examples.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are also significantly affected by the nitro group. The carbon atom directly attached to the nitro group (C4) is expected to be deshielded and appear at a downfield chemical shift, typically in the range of δ 140-150 ppm. Other aromatic carbons appear at various shifts depending on their position relative to the nitro group and the nitrogen atom of the carbazole ring. Carbons in unsubstituted aromatic rings typically resonate between δ 110–125 ppm. Quaternary carbons (those not bonded to any hydrogens) generally show weaker signals. oregonstate.edu

Table 2: Representative ¹³C NMR Data for Carbazole Derivatives

| Compound Name | Solvent | Chemical Shift (δ, ppm) |

|---|---|---|

| 9H-Carbazole-1-carboxylic acid methyl ester | CDCl₃ | 167.90, 140.07, 139.67, 127.37, 126.56, 125.49, 124.66, 122.47, 20.41, 119.97, 118.49, 111.63, 111.10, 51.98 derpharmachemica.com |

| 9-(4-nitrophenyl)-9H-carbazole | CDCl₃ | 146.0, 143.2, 139.9, 136.4, 130.3, 128.5, 128.3, 128.2, 127.1, 121.8, 121.4, 121.1, 120.3, 115.2, 110.5, 106.1 rsc.org |

| 3-Nitro-9H-carbazole | - | The nitro-substituted carbon (C3) appears at δ ~145 ppm. |

This table provides data for related carbazole structures to highlight the influence of substituents on carbon chemical shifts. The expected shifts for this compound can be inferred from these trends.

NMR spectroscopy is crucial for distinguishing between different isomers of nitrocarbazole. nih.gov The position of the nitro group on the carbazole ring system creates a unique electronic environment for each proton and carbon atom, resulting in a distinct NMR spectrum for each isomer.

For example, in 3-nitro-9H-carbazole, the nitro group at the C3 position deshields the adjacent protons at C2 and C4, leading to characteristic splitting patterns. The C4-H proton appears as a doublet at approximately δ 8.2 ppm, while the C1-H proton, being further away, resonates as a singlet around δ 8.8 ppm. In contrast, for 1-nitro-9H-carbazole, the nitro group at C1 would exert its primary deshielding effect on the neighboring protons at C2 and the N-H proton.

Similarly, the ¹³C NMR spectra will show a distinct chemical shift for the carbon atom directly bonded to the nitro group, allowing for clear differentiation. Solid-state NMR techniques, such as ¹³C{¹⁴N} RESPDOR, can further aid in distinguishing isomers by identifying carbon atoms covalently bonded to nitrogen, which is particularly useful for complex heterocyclic systems. nih.goviastate.edu

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characteristics

Vibrational Spectroscopy

Vibrational spectroscopy, particularly FT-IR, probes the vibrational modes of molecules, providing information about the functional groups present.

The FT-IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its functional groups. The most prominent of these are the stretching vibrations of the nitro group (NO₂). These typically appear as two strong bands: an asymmetric stretching vibration and a symmetric stretching vibration. For nitro-substituted carbazoles, these bands are often observed in the regions of 1500-1585 cm⁻¹ and 1300-1350 cm⁻¹, respectively. mdpi.comderpharmachemica.com

Other key vibrational bands include the N-H stretching of the carbazole ring, which usually appears as a broad band in the region of 3300-3500 cm⁻¹. mdpi.com Aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while aromatic C=C stretching vibrations give rise to absorptions in the 1400-1600 cm⁻¹ region. researchgate.net The specific positions of these bands can provide further confirmation of the molecular structure.

Table 3: Characteristic FT-IR Absorption Bands for Nitrocarbazole Derivatives

| Compound Name | Vibrational Mode | Wavenumber (cm⁻¹) |

|---|---|---|

| 1,4-Dimethyl-3-nitro-6-phenyl-9H-carbazole | N-H stretch | 3451 mdpi.com |

| NO₂ asymmetric stretch | 1521 mdpi.com | |

| NO₂ symmetric stretch | 1301 mdpi.com | |

| 1,4-Dimethyl-3-nitro-6-(2'-fluoro-5'-methoxyphenyl)-9H-carbazole | N-H stretch | 3309 mdpi.com |

| NO₂ stretch | 1578 mdpi.com | |

| C-O stretch | 1205, 1034 mdpi.com | |

| 9H-Carbazole-1-carboxylic acid methyl ester | N-H stretch | 3409.47 derpharmachemica.com |

| C=O stretch | 1682.36 derpharmachemica.com |

This table shows characteristic IR frequencies for related compounds, which are indicative of the expected absorptions for this compound.

Fourier-Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy serves as a valuable tool for probing the vibrational modes of the this compound molecule. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to aid in the assignment of the observed Raman bands. researchgate.networldscientific.com For related nitro-carbazole derivatives, studies have successfully correlated experimental FT-Raman spectra with computed vibrational frequencies. researchgate.netresearchgate.networldscientific.com

Key vibrational modes expected for this compound would include:

N-H Stretching: The stretching vibration of the amine group in the carbazole ring.

C-H Stretching: Aromatic and aliphatic C-H stretching modes.

NO2 Group Vibrations: Symmetric and asymmetric stretching and bending modes of the nitro group.

C=C and C-N Stretching: Vibrations associated with the carbazole ring system.

Ring Breathing Modes: Collective vibrations of the entire carbazole and phenyl rings.

Intense bands in both IR and Raman spectra for similar molecules have been shown to indicate charge transfer interactions throughout the molecule. researchgate.net

Table 1: Representative Vibrational Modes for Nitro-Substituted Carbazoles

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

|---|---|

| N-H Stretch | 3300-3500 |

| Aromatic C-H Stretch | 3000-3100 |

| Asymmetric NO₂ Stretch | 1500-1560 |

| Symmetric NO₂ Stretch | 1335-1385 |

| C=C Aromatic Stretch | 1400-1600 |

This table presents typical ranges and specific assignments would require experimental data for this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is instrumental in confirming the molecular weight of this compound and elucidating its fragmentation pathways under ionization. The molecular ion peak [M]⁺ would correspond to the exact mass of the compound. The fragmentation pattern provides structural information based on the stability of the resulting fragment ions.

For aromatic nitro compounds, a common fragmentation pathway involves the loss of the nitro group (NO₂) or parts of it, such as NO or O. researchgate.netacdlabs.com The carbazole moiety itself is relatively stable, and its fragmentation would lead to characteristic peaks. nist.gov

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| Ion | m/z (Nominal) | Description |

|---|---|---|

| [C₁₂H₈N(NO₂)]⁺ | 212 | Molecular Ion (M⁺) |

| [M - NO₂]⁺ | 166 | Loss of nitro group |

| [M - O - NO]⁺ | 166 | Stepwise loss from nitro group |

| [M - NO]⁺ | 182 | Loss of nitric oxide |

This table is predictive. Actual fragmentation can be confirmed by high-resolution mass spectrometry (HRMS) and MS/MS analysis. ppm.edu.pl

X-ray Crystallography and Solid-State Structural Investigations

Single-crystal X-ray diffraction provides definitive information about the three-dimensional arrangement of atoms in the solid state, offering insights into conformation, planarity, and intermolecular forces.

Molecular Conformation and Planarity of the Carbazole System

In related nitro-substituted carbazole structures, the carbazole ring system is generally found to be nearly planar. nih.govnih.goviucr.orgiucr.orgiucr.org For instance, in 9-(4-nitrophenylsulfonyl)-9H-carbazole, the carbazole skeleton is almost planar with a maximum deviation of 0.037 Å. nih.govnih.goviucr.org Similarly, in 9-butyl-3-nitro-9H-carbazole, the carbazole ring system has an r.m.s. deviation of 0.01 Å. iucr.org This planarity is a characteristic feature of the fused ring system.

Dihedral Angles between Substituted Groups and Carbazole Ring

The orientation of the nitro group relative to the carbazole ring is a key structural parameter. In 9-butyl-3-nitro-9H-carbazole, the nitro group is inclined to its attached benzene (B151609) ring by a small angle of 4.4°. iucr.org However, in more sterically hindered derivatives like 9-ethyl-3-(9H-9-ethylcarbazol-3-yl)-4-nitro-9H-carbazole, the plane of the nitro group is nearly perpendicular to the plane of the carbazole group it is attached to, with a dihedral angle of 83.10°. csuohio.edu In other complex carbazoles, the dihedral angle between the carbazole system and a nitro-substituted phenyl ring can be significant, for example, 75.64° and 77.63° in two different derivatives. nih.gov

Table 3: Selected Dihedral Angles in Nitro-Substituted Carbazole Derivatives

| Compound | Groups | Dihedral Angle (°) | Reference |

|---|---|---|---|

| 9-butyl-3-nitro-9H-carbazole | Nitro group and attached benzene ring | 4.4 | iucr.org |

| 9-ethyl-3-(9H-9-ethylcarbazol-3-yl)-4-nitro-9H-carbazole | Nitro group and attached carbazole ring | 83.10 | csuohio.edu |

| 12-(4-nitrophenyl)-7-phenylsulfonyl-7H-benzofuro[2,3-b]carbazole | Carbazole system and nitro-substituted phenyl ring | 75.64 | nih.gov |

Analysis of Intermolecular Interactions (e.g., C-H⋯O Hydrogen Bonds, π-π Stacking)

The crystal packing of nitro-carbazole derivatives is often governed by a combination of weak intermolecular forces. C-H⋯O hydrogen bonds are commonly observed, where the oxygen atoms of the nitro group act as hydrogen bond acceptors, linking molecules into dimers or more extended networks. nih.govnih.goviucr.org For example, in 9-(4-nitrophenyl)-9H-carbazole, inversion-related molecules form a C—H⋯O hydrogen-bonded dimer. researchgate.net

π-π stacking interactions between the aromatic carbazole rings are also a significant feature, contributing to the stability of the crystal lattice. nih.goviucr.orgiucr.org These interactions can be parallel-displaced or offset, with inter-centroid distances typically in the range of 3.4–3.8 Å. nih.goviucr.orgmdpi.com In some cases, C-H⋯π interactions further stabilize the structure. nih.goviucr.org

Table 4: Intermolecular Interactions in Related Nitro-Carbazole Crystal Structures

| Interaction Type | Donor-Acceptor Distance (Å) / Centroid-Centroid Distance (Å) | Description | Reference |

|---|---|---|---|

| C-H⋯O | 2.6–3.0 | Weak hydrogen bonds stabilizing the crystal lattice. | |

| π-π Stacking | 3.4–3.6 | Charge-transfer interactions between aromatic systems. | |

| π-π Stacking | 3.7828 | Between inversion-related benzene rings. | nih.govnih.goviucr.org |

| π-π Stacking | 3.773 | Offset interactions forming columns. | iucr.org |

Computational and Theoretical Investigations of 4 Nitro 9h Carbazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the structural and electronic properties of molecules. iucr.orgnih.gov DFT methods allow for the calculation of a molecule's ground-state electronic structure by modeling the electron density. This approach provides a favorable balance between computational cost and accuracy, making it suitable for studying medium to large aromatic systems like 4-Nitro-9H-carbazole. google.com Calculations are typically performed using specific functionals, such as B3LYP, and a suitable basis set (e.g., 6-311G++(d,p)) to approximate the molecular orbitals. nih.govresearchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface.

For carbazole (B46965) derivatives, DFT studies predict a high degree of planarity for the fused ring system in the isolated, gas-phase molecule. iucr.orgnih.gov However, the substitution of a bulky nitro group can introduce steric strain and cause slight deviations from perfect planarity. In a comprehensive study of nitro-carbazole isomers, DFT calculations predicted completely planar conformations for the isolated molecules of 9H-carbazole, 1-nitro-9H-carbazole, and 9-nitrocarbazole, although slight non-planarity was observed in their solid-state crystal structures. iucr.orgnih.gov

In this compound, the carbazole core is expected to remain largely planar. The orientation of the nitro group at the C4 position is critical. The plane of the nitro group is likely to be twisted with respect to the plane of the carbazole ring to minimize steric repulsion. For instance, in a related dicarbazolyl compound, the nitro group attached to a carbazole ring was found to be nearly perpendicular, with a dihedral angle of 83.10(25)°, to the plane of the carbazole group to which it is attached. This twisting influences the degree of electronic conjugation between the nitro group and the aromatic system.

The introduction of the electron-withdrawing nitro group is also predicted to alter bond lengths and angles within the aromatic system compared to the parent 9H-carbazole. The C3-C4 bond, for example, is expected to be slightly longer than the corresponding bond in an unsubstituted ring. iucr.orgnih.gov

| Parameter | 9H-Carbazole (Calculated) | 1-Nitro-9H-carbazole (Calculated) | Expected Trend for this compound |

| C-N-C (pyrrole ring) Angle | 109.2° | 109.3° | Minimal change from parent carbazole |

| C-NO₂ Bond Length | N/A | 1.474 Å | Similar to 1-nitro-9H-carbazole |

| Dihedral Angle (Ring-NO₂) | N/A | Planar in DFT, but tilted in crystal | Twisted relative to the carbazole plane |

Table 1: Comparison of selected calculated geometrical parameters for 9H-carbazole and 1-nitro-9H-carbazole to illustrate the expected impact of a nitro substituent. Data adapted from related studies. iucr.orgnih.gov

Electronic Structure Characterization

The electronic properties of this compound are fundamentally governed by the distribution of electrons within its molecular orbitals, which can be characterized using various computational techniques.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic properties. scholarena.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, known as the HOMO-LUMO gap (E_gap), is a critical parameter that relates to the molecule's electronic stability and the energy required for electronic excitation. researchgate.net

In this compound, the carbazole moiety acts as an electron-donating group, while the nitro group is a strong electron-withdrawing group. This donor-acceptor (D-A) architecture dictates the nature of the frontier orbitals. The HOMO is expected to be primarily localized on the electron-rich carbazole ring system, whereas the LUMO will be predominantly localized on the electron-deficient nitro group and the adjacent aromatic ring.

The presence of the nitro group significantly lowers the energy levels of both the HOMO and LUMO compared to the parent 9H-carbazole. This stabilization leads to a substantially smaller HOMO-LUMO energy gap, which is a key factor in the intramolecular charge transfer (ICT) characteristics of the molecule. researchgate.net A smaller energy gap suggests that the molecule can be more easily excited electronically.

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (eV) |

| 9H-Carbazole | -5.65 | -0.92 | 4.73 |

| 1-Nitro-9H-carbazole | -6.07 | -2.57 | 3.50 |

Table 2: Calculated HOMO, LUMO, and energy gap values for 9H-carbazole and 1-nitro-9H-carbazole. The data illustrates the significant reduction in the energy gap upon nitro substitution. Data sourced from DFT calculations on related systems. iucr.orgnih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netnajah.edu The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded where red indicates regions of high negative potential (electron-rich) and blue indicates regions of high positive potential (electron-poor). iucr.org

For this compound, the MEP map is expected to show distinct regions of varying potential:

Negative Potential: The most negative potential (red/yellow) will be concentrated around the highly electronegative oxygen atoms of the nitro group. This region represents the primary site for electrophilic attack.

Positive Potential: A region of significant positive potential (blue) is anticipated around the hydrogen atom of the N-H group in the pyrrole (B145914) ring, making it a potential hydrogen bond donor site.

This potential distribution highlights the molecule's charge separation, which is characteristic of donor-acceptor systems.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure of a molecule by examining charge transfer, hyperconjugative interactions, and delocalization of electron density between filled (donor) and empty (acceptor) orbitals. researchgate.networldscientific.com The stabilization energy (E(2)) associated with these interactions quantifies their significance.

In this compound, NBO analysis would be expected to reveal significant intramolecular charge transfer (ICT) from the carbazole donor to the nitro acceptor group. Key interactions would include:

π → π interactions:* Delocalization of π-electrons from the carbazole rings to the antibonding π* orbitals of the nitro-substituted ring and the NO₂ group itself.

n → π interactions:* Delocalization of the lone pair electrons (n) from the nitrogen atom of the pyrrole ring and the oxygen atoms of the nitro group into relevant antibonding orbitals.

These charge transfer phenomena are fundamental to the molecule's electronic properties and are substantiated by the low HOMO-LUMO energy gap. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping

Prediction of Spectroscopic Parameters (e.g., Vibrational Wavenumbers, UV-Vis Spectra)

Computational methods can reliably predict spectroscopic parameters, providing valuable insights that complement experimental data.

DFT calculations are widely used to compute harmonic vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. najah.edu The calculated frequencies are often scaled by a factor (e.g., 0.9613 for B3LYP/6-311++G(d,p)) to correct for anharmonicity and other systematic errors. researchgate.net For this compound, the predicted vibrational spectrum would feature characteristic peaks for its functional groups.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Expected for this compound |

| N-H Stretching | 3300 - 3500 | Present, characteristic of the pyrrole ring |

| Aromatic C-H Stretching | 3000 - 3100 | Multiple bands expected |

| NO₂ Asymmetric Stretching | 1500 - 1570 | Strong intensity band |

| NO₂ Symmetric Stretching | 1300 - 1370 | Strong intensity band |

Table 3: Key expected vibrational frequencies for this compound based on typical ranges for the respective functional groups. researchgate.nettandfonline.com

Electronic absorption spectra (UV-Vis) are predicted using Time-Dependent Density Functional Theory (TD-DFT). faccts.degaussian.com This method calculates the energies of vertical electronic excitations from the ground state to various excited states and their corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. acs.org

The main absorption bands in the UV-Vis spectrum of this compound would be associated with π→π* and n→π* transitions. The lowest energy absorption band, which determines the color of a compound, is typically due to the HOMO→LUMO transition. faccts.de Compared to the parent 9H-carbazole, which absorbs in the UV region, the reduced HOMO-LUMO gap in this compound is expected to cause a significant bathochromic (red) shift in the maximum absorption wavelength (λ_max), pushing it towards or into the visible region. researchgate.net TD-DFT calculations can predict these absorption maxima with reasonable accuracy, often within a deviation of ±0.5 eV. gaussian.com

Global Chemical Reactivity Descriptors Derivations

Global chemical reactivity descriptors are fundamental concepts in Density Functional Theory (DFT) that provide insight into the chemical stability and reactivity of a molecule. dergipark.org.tr These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are critical components of frontier molecular orbital (FMO) theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. rsc.org

The derivation of these descriptors begins with the calculation of the optimized molecular geometry and the corresponding HOMO and LUMO energy values, typically using DFT methods such as B3LYP. dergipark.org.tr From these energies, several key reactivity indices are calculated:

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added to a molecule. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Potential (µ): The negative of electronegativity (µ = -χ), it describes the tendency of electrons to escape from the system.

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (I - A) / 2. A larger HOMO-LUMO gap generally corresponds to a "harder" molecule, which is less reactive.

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η). "Soft" molecules are more polarizable and generally more reactive. dergipark.org.tr

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it is saturated with electrons from the environment. It is defined as ω = µ² / 2η. A high electrophilicity index indicates a good electrophile. dergipark.org.tr

Computational studies on related nitroaromatic and carbazole systems utilize these descriptors to predict their stability and potential chemical behavior. worldscientific.comresearchgate.net For this compound, the presence of the electron-withdrawing nitro group is expected to significantly lower the LUMO energy, thereby increasing its electron affinity and electrophilicity index compared to the parent carbazole molecule. This makes the aromatic system more susceptible to nucleophilic attack.

Table 1: Global Chemical Reactivity Descriptors and Their Derivations

| Descriptor | Formula | Description |

| Ionization Potential (I) | I ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when gaining an electron. |

| Electronegativity (χ) | χ = (I + A) / 2 | Power to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Softness (S) | S = 1 / 2η | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = (χ²) / 2η | Capacity to accept electrons. |

Aromaticity Assessment (e.g., HOMA Index)

Aromaticity is a key concept describing the enhanced stability of cyclic, planar molecules with delocalized π-electron systems. The Harmonic Oscillator Model of Aromaticity (HOMA) is a widely used geometry-based descriptor for quantifying aromaticity. nih.gov The HOMA index is calculated from the bond lengths of a given ring, comparing them to an optimal bond length assumed for a fully aromatic system. A HOMA value of 1 indicates a fully aromatic system, while values close to 0 suggest a non-aromatic, olefinic-like structure.

Computational studies on nitro derivatives of carbazole have utilized the HOMA index to assess the influence of the electron-withdrawing nitro group on the π-electron delocalization of the carbazole core. nih.govresearchgate.net A comparative study of 9H-carbazole and 1-nitro-9H-carbazole using DFT calculations revealed that the introduction of a nitro group reduces the aromaticity of the ring to which it is attached. nih.gov

In the case of 1-nitro-9H-carbazole, the HOMA index for the substituted benzene (B151609) ring (Ring A) is lower than that of the unsubstituted benzene ring (Ring C), indicating a decrease in local aromaticity. This is attributed to the π-electron-withdrawing nature of the nitro group, which perturbs the delocalization. Conversely, the pyrrole ring's aromaticity is less affected. nih.gov This finding suggests that for this compound, the benzene ring bearing the nitro group would exhibit a similarly reduced aromaticity compared to the unsubstituted rings.

Table 2: HOMA Aromaticity Indices for 9H-carbazole and 1-Nitro-9H-carbazole

Data is for 1-Nitro-9H-carbazole, a constitutional isomer of this compound, and is used as a model to illustrate the substituent effect.

| Compound | Ring A (Substituted) | Ring B (Pyrrole) | Ring C (Unsubstituted) |

| 9H-Carbazole | 0.978 | 0.814 | 0.978 |

| 1-Nitro-9H-carbazole | 0.945 | 0.815 | 0.980 |

| Source: Adapted from crystallographic and DFT studies. nih.gov |

Advanced Computational Chemistry Approaches for Mechanistic Insights

Beyond static properties, computational chemistry provides profound insights into the dynamic processes of chemical reactions, including reaction pathways, transition states, and intermediates.

Potential Energy Surface Mapping

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that represents the energy of a molecule as a function of its geometric coordinates. molssi.org By systematically changing specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, and calculating the energy at each point, one can construct a map of the energy landscape. This map reveals the low-energy conformations (valleys), high-energy transition states (saddle points), and the energy barriers between them.

For this compound, a PES scan could be performed by rotating the nitro group around its bond to the carbazole ring. This type of scan, often called a dihedral scan, would elucidate the rotational barrier of the nitro group. molssi.org The calculation would involve a series of constrained geometry optimizations, where the C-C-N-O dihedral angle is fixed at various values (e.g., from 0° to 180° in discrete steps), while all other geometric parameters are allowed to relax to their minimum energy arrangement. uni-muenchen.de The resulting plot of energy versus dihedral angle would show the most stable (lowest energy) orientation of the nitro group relative to the planar carbazole core and the energy required to rotate it out of this preferred conformation. This information is crucial for understanding the molecule's conformational flexibility and its interactions in different chemical environments.

Elucidation of Transition States and Reaction Intermediates

Understanding a chemical reaction mechanism requires the identification of all transient species that connect reactants to products, namely transition states and reaction intermediates. Computational methods are indispensable for characterizing these often short-lived and difficult-to-detect species. rsc.org

A transition state (TS) represents the highest energy point along a reaction coordinate and is characterized computationally by having exactly one imaginary vibrational frequency. scispace.com Locating a TS is a critical step in modeling a reaction. Once a TS is found, an Intrinsic Reaction Coordinate (IRC) calculation is typically performed. An IRC calculation maps the minimum energy path downhill from the transition state, confirming that it correctly connects the desired reactant and product states (or intermediates). scispace.com

For carbazole derivatives, DFT calculations have been used to elucidate complex reaction mechanisms. For instance, the atmospheric oxidation of carbazole by OH radicals was investigated by mapping the potential energy surface, locating multiple transition states and intermediates for different reaction pathways, such as OH addition and H-abstraction. researchgate.net Similarly, computational studies on metal-catalyzed C-N bond-forming reactions to synthesize carbazoles have identified key palladacycle intermediates and the associated transition states for steps like oxidative addition and reductive elimination. acs.org For this compound, these methods could be applied to study its synthesis (e.g., nitration of carbazole) or its subsequent reactions (e.g., reduction of the nitro group), providing a detailed, step-by-step description of the chemical transformation at the molecular level. srce.hr

Chemical Reactivity, Reaction Mechanisms, and Kinetic Studies

Reactivity Profile of the Nitro Group on the Carbazole (B46965) System

The nitro group (-NO2) profoundly influences the chemical reactivity of the carbazole framework. As a potent electron-withdrawing group, it deactivates the aromatic system towards electrophilic attack while activating it for nucleophilic substitution. ontosight.aimdpi-res.com This electronic effect is a cornerstone of the reactivity of 4-Nitro-9H-carbazole.

Susceptibility to Reduction Reactions

The nitro group of this compound is highly susceptible to reduction, a common and synthetically useful transformation. This process typically involves the conversion of the nitro group to an amino group (-NH2), yielding 4-amino-9H-carbazole. This transformation is a critical step in the synthesis of various functional dyes, pharmaceuticals, and materials for organic electronics. csuohio.edu

A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using metal catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas is a widely used method. Other chemical reducing agents like stannous chloride (SnCl2) in the presence of hydrochloric acid, or sodium dithionite (B78146), are also effective. nih.govresearchgate.net The choice of reducing agent can be influenced by the presence of other functional groups in the molecule and the desired reaction conditions.

The reduction of nitroarenes is a well-studied process, and the catalytic reduction of 4-nitrophenol (B140041) (a related compound) to 4-aminophenol (B1666318) is often used as a benchmark reaction to evaluate the catalytic activity of various nanomaterials. mdpi.comnih.govoiccpress.com This reaction is thermodynamically favorable but possesses a high kinetic barrier, necessitating the use of a catalyst to facilitate the transfer of electrons from the reducing agent (commonly sodium borohydride) to the nitro compound. mdpi.com The catalyst provides a surface for the adsorption of both reactants, thereby lowering the activation energy of the reaction. mdpi.com

Table 1: Common Reagents for the Reduction of Nitrocarbazoles

| Reagent | Conditions | Product | Reference |

| Hydrogen gas (H₂) with Palladium on Carbon (Pd/C) | Solvent (e.g., ethanol, ethyl acetate) | Amino derivative | |

| Stannous chloride (SnCl₂) with Hydrochloric acid (HCl) | N,N-dimethylformamide (DMF), 100 °C | Amino derivative | nih.govresearchgate.net |

| Sodium dithionite (Na₂S₂O₄) | Aqueous or alcoholic solution | Amino derivative | |

| Iron (Fe) powder with Acid | Acidic conditions | Amino derivative |

Reactivity of the Carbazole Core to Substitution and Functionalization

The presence of the nitro group at the 4-position significantly modulates the reactivity of the carbazole core towards substitution and functionalization reactions.

Regioselectivity in Electrophilic and Nucleophilic Reactions

Electrophilic Aromatic Substitution: The carbazole ring system is inherently electron-rich, and electrophilic substitution typically occurs at the 3, 6, and 1-positions due to the distribution of the highest occupied molecular orbital (HOMO). primescholars.com However, the strongly electron-withdrawing nitro group at the 4-position deactivates the entire carbazole nucleus towards electrophilic attack. This deactivation makes further electrophilic substitution on this compound challenging and generally requires harsh reaction conditions. When such reactions do occur, the directing effect of the existing substituents must be considered. For instance, in related nitrocarbazole systems, electrophilic substitution like nitration, if forced, may lead to the introduction of a second nitro group at other available positions, often resulting in a mixture of products.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the nitro group makes the carbazole ring susceptible to nucleophilic aromatic substitution, a reaction that is generally difficult for unsubstituted aromatic hydrocarbons. mdpi-res.com The nitro group activates the positions ortho and para to it for nucleophilic attack. In the case of this compound, this would activate the 3- and 5-positions. However, direct nucleophilic substitution of a hydrogen atom (a hydride ion) is a high-energy process. More commonly, SNAr reactions involve the displacement of a good leaving group, such as a halide, from an activated position. For example, in compounds like 3,6-dibromo-9-(4-nitrophenyl)-9H-carbazole, the bromine atoms can undergo nucleophilic substitution. smolecule.com

A specific type of nucleophilic substitution of hydrogen, known as Vicarious Nucleophilic Substitution (VNS), can occur in nitroaromatics. organic-chemistry.org This reaction utilizes carbanions bearing a leaving group at the nucleophilic center to replace a hydrogen atom, typically ortho or para to the nitro group. organic-chemistry.org

Steric and Electronic Effects on Reactivity

Both steric and electronic factors play a crucial role in determining the reactivity and regioselectivity of reactions involving this compound.

Electronic Effects: The nitro group exerts a strong -I (inductive) and -M (mesomeric or resonance) electron-withdrawing effect. researchgate.net This significantly reduces the electron density of the carbazole ring system, making it less reactive towards electrophiles and more reactive towards nucleophiles. ontosight.aimdpi-res.com The deactivating effect is most pronounced at the positions ortho and para to the nitro group. The presence of the nitro group can also influence the acidity of the N-H proton of the carbazole, making it more acidic. ontosight.ai

Steric Effects: The steric hindrance around the 4-position, caused by the per-position (the 5-position), can influence the approach of reagents. primescholars.com This steric crowding can disfavor reactions at the 4-position. Conversely, the presence of bulky substituents at other positions on the carbazole ring can direct incoming reagents to less hindered sites. For example, the introduction of bulky tert-butyl groups at the 3 and 6 positions of carbazole can influence the outcome of subsequent reactions. primescholars.com In some cases, steric hindrance can be strategically used to control regioselectivity.

The interplay of these electronic and steric effects is critical in predicting the outcome of chemical transformations on the this compound scaffold. For instance, in the Suzuki-Miyaura coupling of related carbazole derivatives, both electronic and steric effects of substituents on the arylboronic acid partner can influence the reaction rate and yield. rsc.org

Metal-Catalyzed Transformations Involving Nitrocarbazoles

Transition metal-catalyzed reactions have become indispensable tools for the functionalization of aromatic compounds, including carbazoles. chim.it These methods offer high efficiency and selectivity for the formation of carbon-carbon and carbon-heteroatom bonds.

C-H Bond Activation and Functionalization Strategies

Direct C-H bond activation and functionalization have emerged as a powerful strategy for the modification of carbazole derivatives, providing an atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. chim.itnih.govsnnu.edu.cn These reactions often employ transition metal catalysts, such as palladium, rhodium, or iridium, to selectively activate and functionalize specific C-H bonds. chim.itorganic-chemistry.org

The regioselectivity of C-H activation is often controlled by the use of directing groups, which coordinate to the metal center and bring it into proximity with a specific C-H bond. wikipedia.orgscripps.edu While ortho-C-H activation is well-established, achieving meta- or para-selectivity remains a significant challenge. wikipedia.org

In the context of nitrocarbazoles, the nitro group itself can act as a directing group or influence the electronic properties of the substrate to guide the regioselectivity of C-H functionalization. researchgate.net For example, the electron-withdrawing effect of the nitro group can facilitate direct C-H arylation reactions with high regioselectivity under mild conditions. researchgate.net Palladium-catalyzed C-H amination reactions have also been developed for the synthesis of carbazoles from N-substituted 2-aminobiphenyls. beilstein-journals.org

Table 2: Examples of Metal-Catalyzed C-H Functionalization of Carbazole Derivatives

| Catalyst | Reactants | Product Type | Reference |

| Palladium(II) acetate | N-substituted 2-aminobiphenyls | Carbazoles | beilstein-journals.org |

| Palladium(II) acetate | o-Iodoanilines and arenes | Substituted carbazoles | organic-chemistry.org |

| Rhodium(II) carboxylates | Biaryl azides | Carbazoles | organic-chemistry.org |

| Iridium complex with copper co-catalyst | 2-Aminobiphenyls | N-H carbazoles | organic-chemistry.org |

These strategies open up avenues for the synthesis of a wide range of functionalized nitrocarbazoles with potential applications in materials science and medicinal chemistry. chim.it

Cross-Coupling Methodologies for Diversification

The carbazole scaffold, including its nitro-substituted derivatives like this compound, serves as a crucial building block for more complex molecules, particularly in materials science and medicinal chemistry. chim.it Cross-coupling reactions are indispensable tools for the functionalization and diversification of the carbazole core. chim.it While the carbazole ring itself can participate in reactions like the Suzuki-Miyaura and Heck couplings, the presence and position of the nitro group significantly influence the reactivity and regioselectivity of these transformations. chim.it

One of the most prevalent methods for synthesizing carbazole derivatives involves the reductive cyclization of 2-nitrobiphenyl (B167123) precursors, which are often assembled via Suzuki-Miyaura cross-coupling reactions. derpharmachemica.comderpharmachemica.com This highlights the compatibility of the nitro group with palladium-catalyzed coupling conditions. For instance, the Suzuki-Miyaura coupling of a substituted arylboronic acid with a nitro-substituted bromoarene can precede the Cadogan reductive cyclization to form the carbazole ring system. derpharmachemica.comderpharmachemica.com This indirect approach is often favored because direct functionalization of the carbazole nucleus can lead to mixtures of isomers. mdpi.com

The Buchwald-Hartwig amination is another powerful palladium-catalyzed cross-coupling reaction used to form C-N bonds, which is relevant for synthesizing N-aryl carbazoles and functionalizing the carbazole core with amine substituents. unit.noacs.orgbeilstein-journals.org For example, 9H-carbazole-2,7-diamine derivatives are synthesized using this method, demonstrating its utility in creating precursors for polymers and hole-transport materials. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are critical for achieving high yields. beilstein-journals.org

The diversification of the this compound framework can be strategically achieved by leveraging these cross-coupling methodologies. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the carbazole system and the reactivity of adjacent C-H or C-halogen bonds in coupling reactions. While direct cross-coupling on the this compound itself is less documented, the principles are well-established with related substituted carbazoles. For example, the Suzuki-Miyaura reaction of bromo-nitro-carbazoles with arylboronic acids has been explored. mdpi.comnih.gov In one study, the coupling of 6-bromo-1,4-dimethyl-3-nitro-9H-carbazole with arylboronic acids was investigated, though the presence of the nitro group was noted as potentially undesirable for the desired outcome, leading to an alternative strategy. mdpi.comnih.gov

Table 1: Examples of Cross-Coupling Reactions for Carbazole Diversification

| Reaction Type | Substrates | Catalyst/Reagents | Product Type | Ref |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 2-bromonitrobenzene, Arylboronic ester | Pd(PPh₃)₄, K₂CO₃ | 2'-Nitro-biphenyl intermediate | derpharmachemica.com |

| Cadogan Reductive Cyclization | 2'-Nitro-biphenyl | Triphenylphosphine (B44618) | Substituted Carbazole | derpharmachemica.comderpharmachemica.com |

| Buchwald-Hartwig Amination | Dibromocarbazole, Bis(4-methoxyphenyl)amine | Pd₂(dba)₃, t-Bu₃P | N,N,N',N'-tetraaryl-9H-carbazole-2,7-diamine | |

| Suzuki-Miyaura Coupling | 6-bromo-1,4-dimethyl-9H-carbazole, Arylboronic acids | Pd(PPh₃)₄, Na₂CO₃ | 6-aryl-1,4-dimethyl-9H-carbazoles | nih.gov |

This table is interactive. Click on the headers to sort the data.

Photoinduced Reactions and Electron-Transfer Processes in Carbazole Chemistry

Carbazole and its derivatives are well-known for their rich photophysical properties, which are central to their applications in optoelectronics. The introduction of a nitro group, as in this compound, significantly modulates these properties. The nitro group is a strong electron acceptor, which can facilitate photoinduced electron transfer (ET) processes. conicet.gov.arunlp.edu.arwikipedia.org When a nitro-carbazole derivative is photoexcited, an intramolecular charge transfer (ICT) state can be formed, where electron density moves from the electron-donating carbazole moiety to the electron-withdrawing nitro group.

The photophysics of nitrocarbazoles have been a subject of study to understand the fundamental electronic transitions and energy dissipation pathways. conicet.gov.arunlp.edu.ar Upon light absorption, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). scispace.com For many carbazole derivatives, this excitation can lead to fluorescence emission as the molecule returns to the ground state. However, the presence of a nitro group often leads to a decrease in fluorescence quantum yield due to the promotion of non-radiative decay pathways, such as intersystem crossing to the triplet state (T₁) or efficient internal conversion. acs.org

In the context of photoinitiation of polymerization, nitro-carbazole-based compounds have been designed as photoinitiators. scispace.comresearchgate.nethep.com.cn For instance, certain nitro-carbazole oxime esters function as efficient Type I photoinitiators. researchgate.net Upon exposure to light, the primary photochemical event is the cleavage of the N-O bond, generating reactive free radicals that can initiate polymerization. scispace.comresearchgate.net The proposed mechanism involves the molecule transitioning to its excited state, followed by bond dissociation. scispace.com The efficiency of this process is linked to the photophysical properties of the nitro-carbazole chromophore, which absorbs light in the visible range. scispace.com

Electron transfer is a fundamental process in the chemistry of excited-state carbazoles. wikipedia.orgyoutube.com The carbazole moiety can act as an electron donor, and its radical cation is a key intermediate in many oxidative reactions. researchgate.net The formation of the carbazole radical cation can be initiated by photoinduced electron transfer to a suitable acceptor or through electrochemical oxidation. researchgate.net The presence of a nitro group on the carbazole ring will increase the oxidation potential, making it a less effective electron donor compared to the parent carbazole, but it can participate as an electron acceptor in ET reactions. chemrxiv.org

Mechanistic Investigations of Novel Carbazole Syntheses

The development of novel and efficient methods for carbazole synthesis is an active area of research, driven by the importance of this heterocyclic motif. chim.itresearchgate.net Mechanistic studies are crucial for understanding and optimizing these new synthetic routes.

Frustrated Lewis Pair (FLP) chemistry has emerged as a powerful, metal-free strategy for catalysis, including the activation of small molecules and the formation of C-N and C-C bonds. acs.orgnih.govacs.orguni-paderborn.de An FLP consists of a Lewis acid and a Lewis base that are sterically hindered from forming a classical adduct. acs.org This unquenched reactivity can be harnessed to mediate chemical transformations.

Recently, FLP catalysis has been applied to the synthesis of vinyl-carbazole derivatives through the hydroamination of alkynes. acs.orgnih.govresearchgate.net A proposed mechanism for the B(C₆F₅)₃-catalyzed reaction between carbazole and an alkyne involves the following key steps:

FLP Formation : The Lewis basic nitrogen of carbazole interacts with the Lewis acidic borane (B79455), but steric hindrance prevents a stable adduct. Instead, an active FLP is formed. acs.orgnih.gov

Alkyne Activation : The FLP interacts with the alkyne. The carbazole nitrogen adds to one carbon of the alkyne, while the borane adds to the other, forming a zwitterionic intermediate. acs.orgnih.gov

Proton Transfer : An intramolecular proton transfer from the nitrogen to the carbon bearing the borane group occurs. acs.org

Catalyst Regeneration : This step yields the N-vinylcarbazole product and regenerates the borane catalyst. acs.orgnih.gov

Computational studies have been employed to investigate the potential energy surfaces of these reactions, confirming that the initial activation of the alkyne by the FLP is a crucial step. acs.orgnih.gov While this mechanism has been detailed for carbazole itself, the electronic effects of a nitro substituent on this compound would likely influence the nucleophilicity of the carbazole nitrogen and the stability of the intermediates, potentially altering the reaction kinetics. The electron-withdrawing nature of the nitro group would decrease the basicity of the carbazole nitrogen, making the initial FLP interaction with the borane weaker.

Radical reactions offer unique pathways for the functionalization of carbazoles, often providing complementary reactivity to traditional ionic methods. rsc.org The carbazole ring can undergo reactions with various radical species, and radical intermediates are implicated in several synthetic and degradation pathways.

The atmospheric oxidation of carbazole, for example, is initiated by reaction with hydroxyl (OH) radicals. researchgate.netmdpi.com Theoretical studies suggest that this process can proceed via two main pathways: OH radical addition to the aromatic rings or H-atom abstraction from the N-H bond. researchgate.net The resulting carbazole-derived radicals can then react further with molecular oxygen, leading to a variety of oxygenated products. researchgate.net

In synthetic chemistry, radical-radical cross-coupling has been used for the C-H functionalization of carbazoles. chim.it For instance, an Iridium(III) photocatalyst can mediate the selective C3-H alkylation of carbazole with diazomalonates through a radical mechanism. chim.it Similarly, dual palladium-photoredox catalysis has been developed for the regioselective arylation of carbazoles, a process that involves the generation of an aryl radical which then reacts with a palladium-carbazole complex. rsc.org Trapping experiments with radical scavengers like TEMPO have provided evidence for the involvement of radical intermediates in these transformations. rsc.org

The formation of the carbazole radical cation is another key process, particularly in oxidative coupling and electropolymerization reactions. researchgate.net This species can be generated via single-electron transfer (SET) and has three main resonance forms, with the radical character distributed at the N, C3/C6, and C1/C8 positions. researchgate.net This delocalization explains the reactivity of these positions in subsequent coupling reactions.

The presence of a nitro group, as in this compound, can significantly influence radical processes. The nitro group itself can be reduced to a nitro radical anion. chemrxiv.org The reactivity of such species has been harnessed in synthetic chemistry, for example, in the electrochemical reductive cyclization of ortho-allyl substituted nitroarenes to form quinoline (B57606) N-oxides, which proceeds via a 1,5-hydrogen atom transfer (HAT) from the nitroarene radical anion. chemrxiv.org This demonstrates that the nitro group in this compound could potentially direct radical-mediated transformations.

Advanced Applications in Materials Science and Chemical Synthesis

Organic Electronics and Optoelectronic Materials

The functionalization of the carbazole (B46965) scaffold, including through nitration, is a key strategy in creating materials for organic electronic devices like OLEDs and organic solar cells. mdpi.com The ability to modify the carbazole structure at various positions allows for the development of materials with a wide range of optical and electronic characteristics. mdpi.com

Organic Light-Emitting Diodes (OLEDs)

Carbazole derivatives are foundational materials in OLED technology, where they are utilized in various components of the device stack. mdpi.comnih.gov Their adaptability allows them to function as host materials, charge transporters, and emitters, each application leveraging different aspects of their molecular design. mdpi.com

In phosphorescent OLEDs (PhOLEDs), the host material plays a critical role in device efficiency by facilitating energy transfer to a phosphorescent guest molecule (dopant). google.commdpi.com A crucial requirement for a host material is that its triplet energy must be higher than that of the dopant to prevent energy back-transfer. google.comacs.org Carbazole-based compounds are frequently used as hosts due to their typically high triplet energies. mdpi.comnih.govchemrxiv.org While the direct use of 4-Nitro-9H-carbazole as a host may be limited, its derivatives are integral to the design of advanced host materials. nsf.gov By incorporating the carbazole unit into larger molecular structures, materials with high triplet energy levels suitable for hosting blue, green, and orange phosphorescent emitters can be achieved. acs.orgnih.gov

The charge-transporting capability of a material is determined by its frontier molecular orbital (HOMO and LUMO) energy levels. Carbazole itself is an excellent hole-transporting moiety due to the electron-donating nature of its nitrogen atom, which results in a high HOMO level. mdpi.comresearchgate.net This property makes carbazole derivatives widely used as Hole Transporting Materials (HTMs) in OLEDs and perovskite solar cells. researchgate.netdyenamo.sersc.orgacs.org